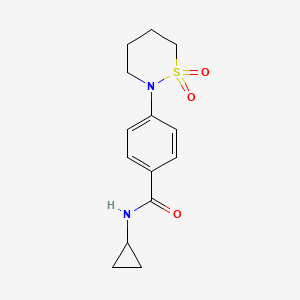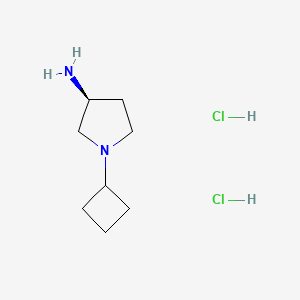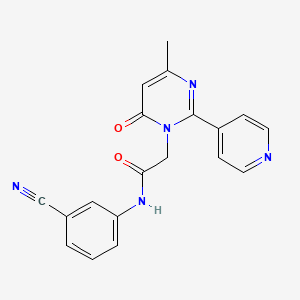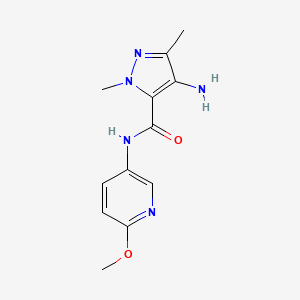![molecular formula C19H20FN5OS B2516847 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351602-78-2](/img/structure/B2516847.png)
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The presence of a fluorobenzothiazole moiety suggests that the compound could have interesting electronic properties and possibly engage in receptor binding or other biological interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the electrochemical synthesis of arylthiobenzazoles has been achieved by the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This method involves a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products. Another related compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the reactivity of the starting materials and intermediates.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, a novel bioactive heterocycle with a fluorobenzisoxazole moiety was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . The compound crystallized in the monoclinic crystal system and exhibited a stable molecular structure due to inter and intra-molecular hydrogen bonds. While the exact structure of "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone" is not provided, similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. The electrochemical synthesis mentioned earlier suggests that the compound could participate in Michael addition reactions . Additionally, the presence of a piperazine moiety, as seen in the synthesis of the pyrazolopyridine derivative , indicates that the compound might undergo reactions typical of secondary amines, such as alkylation or acylation. The fluorine atom on the benzothiazole ring could also influence the compound's reactivity, potentially making it a site for nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone" are not directly reported, related compounds provide some insight. The compound's solubility, melting point, and stability could be similar to those of the fluorobenzisoxazole derivative, which was stable due to hydrogen bonding . The presence of the fluorine atom could also affect the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and interaction with biological receptors.
科学的研究の応用
Antiviral Activity
Research involving similar structures has explored the synthesis and antiviral activities of heterocyclic compounds. For instance, compounds synthesized from 3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone showed antiviral properties against HSV1 and HAV-MBB, indicating the potential of related structures in antiviral research (Attaby et al., 2006).
Antipsychotic Agents
Several studies have focused on the synthesis and evaluation of compounds for their potential as antipsychotic agents. Conformationally constrained butyrophenones, incorporating similar structural motifs, have been assessed for their affinities to dopamine and serotonin receptors, highlighting their potential use in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antimicrobial and Antimycobacterial Activity
Compounds with similar structural elements have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies include the development of new pyridine derivatives and fluorinated benzothiazolo imidazole compounds, demonstrating promising activity against various microbial strains, which could lead to the development of new antimicrobial agents (Patel et al., 2011); (Sathe et al., 2011).
Anticancer Activity
Research into the synthesis and biological evaluation of novel compounds, including those containing fluorobenzo[d]isoxazol groups similar to the chemical , has shown potential anticancer activities. These findings suggest a pathway for the development of new therapeutic agents for cancer treatment (Hammam et al., 2005).
特性
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-23(19-22-18-14(20)5-4-6-15(18)27-19)13-17(26)25-11-9-24(10-12-25)16-7-2-3-8-21-16/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSHNPXFJNPKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)




![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)



![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)

